molecular formula C27H45N3O6 B009605 Elacytarabine CAS No. 101235-34-1

Elacytarabine

Cat. No. B009605
M. Wt: 507.7 g/mol
InChI Key: FLFGNMFWNBOBGE-FNNZEKJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Elacytarabine is a nucleoside analogue drug that has been developed for the treatment of acute myeloid leukemia (AML). It is a prodrug of cytarabine, which is a commonly used chemotherapy drug for AML. Elacytarabine has been designed to overcome the limitations of cytarabine, such as poor bioavailability and rapid metabolism, by increasing its stability and improving its pharmacokinetic properties.

Scientific Research Applications

Elacytarabine as a Treatment for Acute Myeloid Leukaemia (AML)

  • Elacytarabine, a novel cytotoxic nucleoside analogue, shows significant activity in treating patients with advanced acute myeloid leukaemia (AML). Its mechanism of action is similar to cytarabine, but it is independent of nucleoside transporters for cell uptake, making it effective in cases where cytarabine resistance is due to decreased cellular uptake (O'Brien et al., 2012).

Overcoming Cytarabine Resistance

  • Elacytarabine has been designed to circumvent cytarabine resistance related to decreased cellular uptake. Its lipophilic nature allows the drug to enter cells without the need for specialized nucleoside transport proteins, such as hENT1. This feature has been particularly noteworthy in AML patients who are refractory to cytarabine treatment (Dinardo et al., 2013).

Lipid Vector Technology in Drug Resistance

  • Elacytarabine utilizes lipid vector technology to overcome resistance mechanisms present in AML. This novel agent is highly efficacious in cells demonstrating resistance to cytarabine, including in solid tumor xenografts, by bypassing the transmembrane nucleoside transport system and achieving prolonged retention within the cell (Burke & Giles, 2011).

Combination Therapies in AML

  • Elacytarabine, when combined with other chemotherapy agents like idarubicin, shows promising activity in AML patients who have failed their first remission-induction course of a cytarabine-based combination. This highlights its potential as part of a combination therapy regimen (Rizzieri et al., 2011).

Clinical Activity in Relapsed/Refractory AML

  • Studies have shown that elacytarabine is clinically active in relapsed/refractory AML. Its administration results in an acceptable response rate and manageable adverse events, underlining its potential as a treatment option in this challenging patient group (Knapper et al., 2014).

Pharmacokinetics and Cellular Uptake

  • The pharmacokinetics of elacytarabine, particularly its nucleoside-transporter independent uptake and long retention of active nucleotides, make it a unique and potentially more effective treatment option for various malignancies. Its ability to bypass resistance mechanisms offers new possibilities in cancer therapy (Adema et al., 2011).

properties

IUPAC Name

[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl (E)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H45N3O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(31)35-20-21-24(32)25(33)26(36-21)30-19-18-22(28)29-27(30)34/h9-10,18-19,21,24-26,32-33H,2-8,11-17,20H2,1H3,(H2,28,29,34)/b10-9+/t21-,24-,25+,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLFGNMFWNBOBGE-FNNZEKJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H45N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601031218
Record name Cytarabine-5′-elaidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601031218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

507.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

CP-4055 is the lipophilic 5'-elaidic acid ester of the deoxycytidine analog cytosine arabinoside (cytarabine; Ara-C) with potential antineoplastic activity. As a prodrug, CP-4055 is converted intracellularly into cytarabine triphosphate by deoxycytidine kinase and subsequently competes with cytidine for incorporation into DNA, thereby inhibiting DNA synthesis. Compared to cytarabine, CP-4055 shows increased cellular uptake and retention, resulting in increased activation by deoxycytidine kinase to cytarabine triphosphate, decreased deamination and deactivation by deoxycytidine deaminase, and increased inhibition of DNA synthesis. This agent also inhibits RNA synthesis, an effect not seen with cytarabine.
Record name Elacytarabine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05494
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Elacytarabine

CAS RN

101235-34-1, 188181-42-2
Record name 5'-Oleoyl cytarabine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101235341
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Elacytarabine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188181422
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Elacytarabine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05494
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cytarabine-5′-elaidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601031218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ELACYTARABINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TA7WJG93AR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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